2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features both amino and hydroxyl functional groups. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: Known for its antiviral and anti-inflammatory properties.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Uniqueness
What sets 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
573694-04-9 |
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Molecular Formula |
C11H20N6O3 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[[6-amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c1-7(2)3-4-14-11-15-9(12)8(17(19)20)10(16-11)13-5-6-18/h7,18H,3-6H2,1-2H3,(H4,12,13,14,15,16) |
InChI Key |
XFVXQZCYGWOUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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